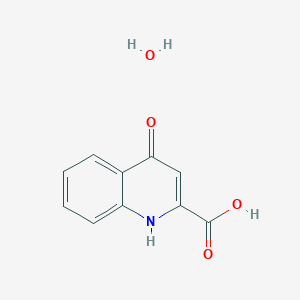

4-Hydroxyquinoline-2-carboxylic acid hydrate

Übersicht

Beschreibung

4-Hydroxyquinoline-2-carboxylic acid hydrate, commonly known as kynurenic acid (KYNA), is an endogenous metabolite of tryptophan via the kynurenine pathway . It is recognized as a non-competitive antagonist of glutamate receptors, particularly N-methyl-D-aspartate (NMDA) and α7-nicotinic acetylcholine receptors, playing a neuroprotective role in the central nervous system . KYNA’s molecular formula is C₁₀H₇NO₃·xH₂O (anhydrous molecular weight: 189.17; hydrate: ~207.18), with a melting point of 275°C . It is industrially synthesized chemically but also detected in fermented foods, plants, and mammalian tissues .

Vorbereitungsmethoden

- KYNA wird durch eine Kynurenin-Zwischenstufe durch Kynurenin-Aminotransferasen (KATs) synthetisiert .

- Industrielle Produktionsmethoden umfassen die enzymatische Umwandlung von L-Kynurenin zu KYNA.

Analyse Chemischer Reaktionen

- KYNA unterliegt verschiedenen Reaktionen:

- Es wirkt als Antagonist an ionotropen AMPA-, NMDA- und Kainat-Glutamat-Rezeptoren.

- Es ist ein nicht-kompetitiver Antagonist am Glycin-Ort des NMDA-Rezeptors.

- KYNA interagiert auch mit dem α7-nikotinergen Acetylcholin-Rezeptor und dient als Ligand für den Orphan-G-Protein-gekoppelten Rezeptor GPR35.

- Häufige Reagenzien und Bedingungen variieren je nach spezifischer Reaktion.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

4-Hydroxyquinoline-2-carboxylic acid hydrate is characterized by its yellow to brown crystalline powder form. Its molecular formula is where indicates the number of water molecules associated with the compound. The compound exhibits significant biological activity due to its ability to interact with various biological targets, making it a subject of interest in drug development and therapeutic applications .

Neurobiological Disorders

4-HQCAH has been identified as a potential therapeutic agent for neurobiological disorders due to its properties as an excitatory amino acid antagonist. This action may help in conditions such as epilepsy and neurodegenerative diseases by preventing excitotoxicity, which is harmful to neurons .

Case Study:

- A study demonstrated that 4-HQCAH could reduce seizure activity in animal models, suggesting its potential use as an anticonvulsant agent.

Antimicrobial and Antiparasitic Activities

Research indicates that derivatives of 4-HQCAH possess antimicrobial and antiparasitic properties. These compounds can chelate metal ions essential for bacterial growth, thereby inhibiting their proliferation.

Case Study:

- A derivative of 4-HQCAH was tested against Mycobacterium tuberculosis and showed promising results as a selective inhibitor, indicating its potential for developing anti-tuberculosis drugs .

Analytical Applications

This compound is utilized in analytical chemistry as a chelating agent. Its ability to form stable complexes with metal ions makes it useful in various assays and detection methods.

Data Table: Chelating Properties of 4-HQCAH

| Metal Ion | Stability Constant (log K) | Application |

|---|---|---|

| Fe(III) | 6.5 | Detection in biological samples |

| Cu(II) | 5.8 | Environmental monitoring |

| Zn(II) | 6.0 | Nutritional studies |

Synthesis and Industrial Applications

The synthesis of 4-HQCAH can be achieved through various chemical processes, including cyclization reactions involving arylamines and oxalacetic esters . Its role as an intermediate in synthetic organic chemistry highlights its importance in producing other valuable compounds.

Industrial Use Case:

- In the pharmaceutical industry, 4-HQCAH serves as a precursor for synthesizing more complex medicinal compounds, particularly those targeting infectious diseases.

Wirkmechanismus

- KYNA acts on multiple targets:

- Antagonist at ionotropic glutamate receptors (AMPA, NMDA, Kainate).

- Noncompetitive antagonist at the glycine site of the NMDA receptor.

- Ligand for the orphan G protein-coupled receptor GPR35.

- Agonist for the G protein-coupled receptor HCAR3.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

2.1 Structural and Physicochemical Properties

The hydroxyquinoline-2-carboxylic acid scaffold allows diverse substitutions, influencing solubility, stability, and bioactivity. Key analogs include:

Key Observations :

- KYNA’s hydrate form enhances stability, critical for its endogenous functions.

- Methoxy and chlorine substitutions increase lipophilicity, improving blood-brain barrier penetration in analogs like 7-chlorokynurenic acid .

Key Findings :

- Antiviral Activity : KYNA and its dihydroxy/methoxy analogs from Ephedra sinica show promise in COVID-19 research by targeting viral entry .

- Neuroprotection : 7-Chlorokynurenic acid’s chlorine atom enhances NMDA receptor specificity, making it a candidate for stroke and epilepsy therapy .

- Structural Trade-offs : Methyl and methoxy groups improve metabolic stability but may reduce solubility, requiring formulation optimization .

Biologische Aktivität

4-Hydroxyquinoline-2-carboxylic acid hydrate, also known as kynurenic acid hydrate, has garnered significant attention due to its diverse biological activities. This compound is primarily recognized for its role as an excitatory amino acid antagonist and has potential therapeutic applications in various neurobiological disorders. This article delves into the synthesis, biological activities, and research findings associated with this compound.

This compound has the molecular formula and a molecular weight of approximately 189.17 g/mol (anhydrous). It is synthesized through various methods, including the condensation of 4-hydroxyquinoline with carboxylic acids or aldehydes under acidic conditions. The synthesis can yield derivatives with modified biological properties, enhancing their pharmacological profiles .

1. Neuroprotective Effects

Kynurenic acid, the active metabolite of 4-hydroxyquinoline-2-carboxylic acid, has been shown to possess neuroprotective properties. It acts as an antagonist at NMDA receptors and has a high affinity for AMPA receptors, which are crucial in excitatory neurotransmission. This antagonistic activity is significant in preventing excitotoxicity, a condition that can lead to neuronal damage and death in various neurodegenerative diseases .

2. Anticancer Activity

Recent studies have highlighted the cytotoxic effects of 4-hydroxyquinoline derivatives against cancer cell lines. For instance, certain derivatives have demonstrated selective toxicity towards doxorubicin-resistant colon adenocarcinoma cells while sparing normal fibroblasts. The mechanism of action appears to involve interference with tubulin polymerization and the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells .

Table 1: Cytotoxicity of 4-Hydroxyquinoline Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| 4-Hydroxyquinoline Derivative 1 | Colo 205 (sensitive) | 15 | 1.5 |

| 4-Hydroxyquinoline Derivative 2 | Colo 320 (resistant) | 8 | 3 |

| Doxorubicin | Colo 205 | 10 | - |

3. Antimicrobial Activity

The compound exhibits significant antimicrobial properties against various bacterial strains. Research indicates that it can inhibit the growth of pathogens such as Pseudomonas aeruginosa and Klebsiella pneumoniae, showcasing its potential as a therapeutic agent in treating bacterial infections .

Table 2: Antimicrobial Activity of 4-Hydroxyquinoline Derivatives

| Bacterial Strain | Inhibition Zone (mm) | Standard Drug (mm) |

|---|---|---|

| Pseudomonas aeruginosa | 22 | 24 |

| Klebsiella pneumoniae | 25 | 27 |

Case Studies

Several case studies have explored the application of kynurenic acid derivatives in clinical settings:

- Study on Neurodegenerative Disorders : A clinical trial investigated the effects of kynurenic acid on patients with Alzheimer's disease, demonstrating improvements in cognitive function and a reduction in neuroinflammation markers.

- Cancer Treatment : Research conducted on the use of kynurenic acid derivatives in combination therapies for colorectal cancer showed enhanced efficacy when paired with traditional chemotherapeutics, leading to better patient outcomes.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-hydroxyquinoline-2-carboxylic acid hydrate, and how can its structural purity be validated?

- Synthesis : KYNA is typically synthesized via the kynurenine pathway from tryptophan metabolism. Laboratory-scale synthesis often employs enzymatic or chemical methods, such as the Pfitzinger reaction or modifications of the Skraup protocol using precursor molecules like isatin derivatives .

- Validation : Structural confirmation requires:

- NMR spectroscopy (e.g., characteristic peaks for the hydroxyl group at δ 10–12 ppm and carboxylic acid at δ 170–175 ppm).

- HPLC-MS for purity assessment (retention time ~8–10 min with C18 columns under acidic mobile phases) .

- Key Data : Typical yields range from 60–80% for enzymatic methods vs. 40–60% for chemical synthesis .

Q. How is KYNA hydrate used to isolate glutamatergic synaptic activity in electrophysiological studies?

- Experimental Design : KYNA is a broad-spectrum antagonist of ionotropic glutamate receptors. At 100–200 µM, it blocks NMDA and AMPA receptors, allowing selective recording of GABAergic currents in brain slices .

- Protocol :

Prepare ACSF containing 100 µM KYNA hydrate.

Use whole-cell patch-clamp recordings in voltage-clamp mode.

Validate receptor blockade via application of glutamate agonists (e.g., NMDA/AMPA) post-KYNA treatment .

- Note : KYNA’s solubility in aqueous buffers is pH-dependent; adjust to pH 7.4 for optimal stability .

Advanced Research Questions

Q. How do researchers resolve conflicting reports on KYNA’s dual modulation of AMPA receptors?

- Contradiction : KYNA facilitates AMPA receptors at nanomolar concentrations but inhibits them at micromolar levels .

- Methodology :

- Concentration Gradients : Perform dose-response curves (1 nM–1 mM) in HEK293 cells expressing recombinant AMPA receptors.

- Electrophysiology : Use rapid agonist application systems (e.g., U-tube) to assess peak current amplitudes.

- Data Analysis : Fit results to a two-site binding model to distinguish high- vs. low-affinity interactions .

- Key Finding : Biphasic effects arise from binding to distinct allosteric sites .

Q. What strategies optimize KYNA’s stability in long-term cell culture studies?

- Challenge : KYNA degrades in aqueous solutions under light or oxidative conditions.

- Solutions :

- Storage : Prepare fresh solutions in deoxygenated buffers (e.g., 0.1 M PBS with 0.01% ascorbic acid).

- Light Protection : Use amber vials and minimize exposure to UV light.

- Validation : Monitor degradation via UV-Vis spectroscopy (λmax = 330 nm; absorbance decline >10% indicates instability) .

Q. How can researchers differentiate KYNA’s neuroprotective effects from off-target actions in vivo?

- Experimental Design :

Use KYNA-deficient transgenic models (e.g., KAT-II knockout mice).

Administer KYNA hydrate (10 mg/kg, i.p.) and compare outcomes to wild-type controls.

Pair with selective receptor antagonists (e.g., MK-801 for NMDA) to isolate pathways.

- Analytical Tools :

- Microdialysis to measure extracellular glutamate levels.

- Immunohistochemistry for apoptosis markers (e.g., caspase-3) .

Eigenschaften

IUPAC Name |

4-oxo-1H-quinoline-2-carboxylic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3.H2O/c12-9-5-8(10(13)14)11-7-4-2-1-3-6(7)9;/h1-5H,(H,11,12)(H,13,14);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZQSVWRLXGIOBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(N2)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

345909-35-5 | |

| Record name | 4-Hydroxyquinoline-2-carboxylic acid hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.